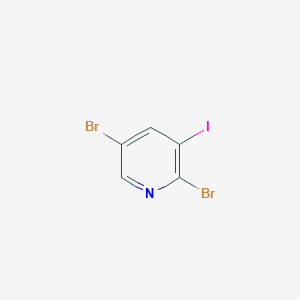

2,5-Dibromo-3-iodopyridine

Overview

Description

2,5-Dibromo-3-iodopyridine is a chemical compound with the molecular formula C5H2Br2IN. It has a molecular weight of 362.79 . It is typically stored at temperatures between 2-8°C . The compound is solid at room temperature .

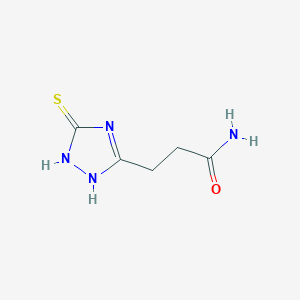

Molecular Structure Analysis

The InChI code for this compound is1S/C5H2Br2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H . This code provides a standardized way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 362.79 . The compound is typically stored at temperatures between 2-8°C .Scientific Research Applications

Synthesis Methods

- Iodination Techniques : Research describes a method for iodination of pyridine derivatives like 5,6-di(arylamino)pyridine-2,3-diones, highlighting advantages like mild reaction conditions and excellent yield. This suggests potential use for 2,5-Dibromo-3-iodopyridine in similar iodination processes (Xie et al., 2012).

- Selective Functionalization : Strategies for the selective functionalization of dichloropyridines are discussed, which could be applicable to the functionalization of this compound at various sites (Marzi, Bigi, & Schlosser, 2001).

Chemical Properties and Reactions

- Formation of Iodo[1,3]dioxolo[4,5-c]pyridine Derivatives : Studies demonstrate the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during attempts to prepare functionalized 5-iodopyridine derivatives, indicating potential for complex molecular structures involving this compound (Lechel et al., 2012).

- Aminocarbonylation : A study on the aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including iodopyridines, shows potential for this compound in synthesizing biologically important compounds (Takács, Jakab, Petz, & Kollár, 2007).

Vibrational Spectra and Structural Analysis

- Vibrational Spectra of Iodopyridines : An analysis of the vibrational spectra of 2-amino-5-iodopyridine offers insight into the structural and spectroscopic properties that could be relevant for studying this compound (Sundaraganesan et al., 2007).

Crystal Structure and Synthesis

- Crystal Structure of Substituted Pyridines : Research on the reaction of 3-amino-5-bromopyridine to form 3-amino-5-bromo-2-iodopyridine provides insights into crystal structures and synthesis methods that may apply to this compound (Bunker et al., 2008).

Halogen-rich Intermediate Synthesis

- Synthesis of Pentasubstituted Pyridines : A study discusses the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, highlighting its value as a building block in medicinal chemistry, which may also be true for this compound (Wu et al., 2022).

Safety and Hazards

2,5-Dibromo-3-iodopyridine is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has the signal word “Warning” and the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known to be used in the synthesis of regioregular thiophene-based conjugated polymers , which have applications in electronic and optoelectronic devices .

Mode of Action

For instance, it is involved in bromination reactions with NBS and iodination reactions with iodine .

Biochemical Pathways

It is used in the synthesis of thiophene-based conjugated polymers . These polymers have unique optical and conductive properties, making them useful in electronic applications .

Result of Action

The result of the action of 2,5-Dibromo-3-iodopyridine is primarily observed in its role as a reactant in chemical syntheses. For example, it contributes to the formation of thiophene-based conjugated polymers . These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Properties

IUPAC Name |

2,5-dibromo-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJCZPFLGOJQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856960 | |

| Record name | 2,5-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214383-63-7 | |

| Record name | 2,5-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(Ethoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1429701.png)

![3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline](/img/structure/B1429722.png)